molecular formula C10H12ClN3 B13884635 2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

Cat. No.: B13884635
M. Wt: 209.67 g/mol
InChI Key: CTVZXQUUWUDABQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-methyl-1,2,3-triazole-5-amine
  • 2-(3-Chlorophenyl)-4-methyl-1,3,4-thiadiazole-5-amine
  • 2-(3-Chlorophenyl)-4-methyl-1,3,4-oxadiazole-5-amine

Uniqueness

2-(3-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine substitution on the phenyl ring enhances its reactivity and potential for further functionalization compared to similar compounds .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

CTVZXQUUWUDABQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(N=C1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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